Product packaging for 2-Amino-3,6-dibromophenol(Cat. No.:CAS No. 344615-06-1)

2-Amino-3,6-dibromophenol

Cat. No.: B3261557
CAS No.: 344615-06-1
M. Wt: 266.92 g/mol
InChI Key: OOVWIXKDMMKJNB-UHFFFAOYSA-N
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Description

Overview of Halogenated Organic Compounds in Modern Chemistry

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a cornerstone of modern chemistry. Their unique properties, stemming from the high electronegativity and reactivity of halogens, make them indispensable in a vast array of applications. rsc.orgosti.gov These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. The introduction of halogen atoms into an organic molecule can significantly alter its physical, chemical, and biological properties, including acidity, lipophilicity, and metabolic stability. This modulation of properties allows chemists to fine-tune molecules for specific functions. In medicinal chemistry, halogenation is a common strategy to enhance the efficacy and pharmacokinetic profiles of drug candidates. Furthermore, halogenated compounds serve as versatile intermediates in organic synthesis, participating in a wide range of cross-coupling and substitution reactions to build complex molecular architectures. researchgate.net

Significance of Aminophenols and Bromophenols in Synthetic and Applied Sciences

Aminophenols and bromophenols are two important classes of substituted phenols with significant roles in both synthetic and applied sciences. Aminophenols, which contain both an amino (-NH2) and a hydroxyl (-OH) group on a benzene (B151609) ring, are amphoteric compounds that can act as weak acids or bases. researchgate.net They are crucial intermediates in the production of dyes, pharmaceuticals, and photographic developers. researchgate.netchemicalbook.comkajay-remedies.comwikipedia.org For instance, 4-aminophenol (B1666318) is a key precursor in the industrial synthesis of the widely used analgesic, paracetamol. wikipedia.org The reactivity of both the amino and hydroxyl groups allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis. researchgate.net

Bromophenols, characterized by one or more bromine atoms attached to the phenolic ring, are also of great interest. mdpi.comtandfonline.com They are found as natural products in marine organisms, where they often play a role in chemical defense. mdpi.comnih.govmdpi.com In synthetic chemistry, the bromine atoms in bromophenols serve as useful handles for further functionalization through reactions like cross-coupling, lithiation, and substitution. researchgate.net This has led to their use in the synthesis of complex molecules with potential applications in medicine and materials science. nih.govresearchgate.net Some bromophenols have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer properties, making them promising candidates for drug discovery. mdpi.comresearchgate.net

Contextualization of 2-Amino-3,6-dibromophenol within Chemical Research Paradigms

This compound is a specific example of a halogenated aminophenol that embodies the characteristics of both parent classes. Its structure, featuring an amino group, a hydroxyl group, and two bromine atoms on the benzene ring, suggests a rich and versatile chemical reactivity. The presence of multiple reactive sites makes it a potentially valuable intermediate for the synthesis of more complex and highly functionalized molecules. The dibromo substitution pattern, in particular, offers opportunities for regioselective reactions, allowing for the controlled introduction of other functional groups. While specific research on this compound is not as extensive as for its parent compounds, its structure places it at the intersection of several important areas of chemical research, including the development of novel synthetic methodologies, the search for new biologically active compounds, and the creation of advanced materials.

Scope and Research Objectives for the Study of this compound

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and documented applications in a research context. This review will not delve into dosage, administration, or safety profiles. The aim is to collate and present scientifically accurate information that highlights the compound's significance as a chemical entity. Key research objectives include detailing its known physical and chemical properties, outlining established synthetic routes for its preparation, and summarizing its use as a building block or intermediate in chemical synthesis. By adhering to this focused approach, this article intends to serve as a valuable resource for chemists and researchers interested in the specific attributes and potential of this compound.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in chemical synthesis. Below is a table summarizing its key identifiers and physicochemical properties.

PropertyValue
IUPAC Name 2-amino-4,6-dibromophenol (B83749)
CAS Number 10539-14-7
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Melting Point 88-95 °C
Boiling Point 287.8 °C at 760 mmHg
Density 2.178 g/cm³

Data sourced from multiple chemical suppliers and databases. nih.govlookchem.comchemicalbook.com

Synthesis of this compound

A documented method for the synthesis of 2-amino-4,6-dibromophenol involves the reduction of 2-nitro-4,6-dibromophenol. In a typical procedure, a mixture of 2-nitro-4,6-dibromophenol, methanol, and an aqueous solution of sodium hydroxide (B78521) is heated to create a solution. Sodium dithionite (B78146) (Na₂S₂O₃) is then added portion-wise while maintaining the temperature. The reaction mixture is stirred at an elevated temperature and then allowed to cool, leading to the precipitation of 2-amino-4,6-dibromophenol. prepchem.com

Another synthetic approach starts from 2-aminophenol (B121084). The reaction with dibromamine-T in acetonitrile (B52724) at room temperature for a short duration has been reported to yield 2-amino-4,6-dibromophenol. lookchem.com

Applications in Research

Currently, the publicly available scientific literature on the specific applications of this compound is limited. Its structural features, however, suggest its potential as an intermediate in organic synthesis. The presence of amino, hydroxyl, and bromo substituents on the aromatic ring provides multiple sites for chemical modification. For instance, the amino group can undergo diazotization, acylation, and alkylation, while the phenolic hydroxyl group can be alkylated or acylated. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These potential transformations make this compound a candidate for the synthesis of more complex molecules, including potential pharmaceutical intermediates and novel dye structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2NO B3261557 2-Amino-3,6-dibromophenol CAS No. 344615-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,6-dibromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVWIXKDMMKJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311891
Record name 2-Amino-3,6-dibromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344615-06-1
Record name 2-Amino-3,6-dibromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344615-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,6-dibromophenol
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URL https://comptox.epa.gov/dashboard/DTXSID501311891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino 3,6 Dibromophenol

Direct Synthetic Routes to 2-Amino-3,6-dibromophenol

Direct synthetic routes aim to construct the target molecule from precursors that already contain the phenol (B47542) backbone. The primary challenge in these routes is achieving the desired regiochemistry of the bromine substituents.

Strategies Involving Phenol Precursors

The direct synthesis of this compound starting from phenol is complicated by the directing effects of the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-director. Consequently, the direct bromination of phenol typically yields a mixture of 2-bromophenol (B46759), 4-bromophenol (B116583), and subsequently 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol. Achieving the 3,6-dibromo substitution pattern is not a favored outcome under standard electrophilic aromatic substitution conditions. Therefore, this approach is generally considered synthetically unviable without complex protecting group strategies.

Routes Utilizing Aminophenol or Nitrophenol Derivatives

A more strategic approach involves starting with a substituted phenol, such as 2-aminophenol (B121084) or 2-nitrophenol (B165410). However, this path also faces significant regiochemical hurdles. In 2-aminophenol, both the hydroxyl and amino groups are strongly activating ortho-, para-directors, which would favor bromination at the 4- and 6-positions.

A more plausible direct route involves the chemical reduction of a suitable precursor, 3,6-dibromo-2-nitrophenol . The synthesis of this specific precursor is not widely documented, but the final reduction step is a standard and high-yielding transformation. The conversion of the nitro group to an amino group can be accomplished using a variety of reducing agents. This transformation is a critical step in the synthesis of many aminophenol derivatives. google.comorgsyn.org For instance, the reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be effectively carried out using sodium sulfide (B99878). orgsyn.org Similarly, 2,6-dichloro-4-nitrophenol (B181596) is converted to its corresponding aminophenol via reduction with hydrazine (B178648) hydrate. google.com

PrecursorReducing Agent / CatalystSolventYield
DinitrophenolsSodium Sulfide (Na₂S)Water / Ammonia (B1221849)~65%
NitrophenolsHydrazine HydrateEthanolHigh
NitrophenolsSodium Hydrosulfite (Na₂S₂O₄)Water / BaseVariable
NitroaromaticsIron (Fe) / Acid (e.g., HCl)Acidic MediaHigh
NitroaromaticsCatalytic Hydrogenation (H₂) / Pd/C or PtO₂VariousHigh
NitrophenolsSodium Borohydride (NaBH₄) / CatalystAqueousHigh

This table presents common methods for the reduction of aromatic nitro compounds to amines, which is the key transformation in the synthesis of this compound from its nitrophenol precursor. orgsyn.orgwikipedia.orgresearchgate.netnih.gov

Regioselective Bromination Techniques

Achieving the specific 3,6-dibromo substitution pattern on a 2-aminophenol or 2-nitrophenol ring is the primary synthetic challenge. The electronic properties of the phenol ring, governed by the hydroxyl and amino/nitro groups, dictate the positions of electrophilic attack.

-OH and -NH₂ groups: Both are strongly activating and direct incoming electrophiles (like Br⁺) to the ortho and para positions. For a 2-substituted phenol, this means the 4- and 6-positions are highly activated.

-NO₂ group: This group is deactivating and a meta-director. In 2-nitrophenol, the activating -OH group's directing effect dominates, still favoring substitution at the 4- and 6-positions.

To circumvent these directing effects and achieve bromination at the less-favored 3-position, specialized techniques would be required. These could theoretically include:

Protecting/Blocking Groups: Temporarily blocking the highly reactive 4- and 6-positions with bulky groups to force bromination into the desired, less accessible positions.

Halogen Dance Reactions: Under specific basic conditions, halogen atoms can migrate around an aromatic ring, although controlling this to a specific isomer is difficult.

Directed Ortho Metalation (DoM): This involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, followed by quenching with an electrophilic bromine source. This could potentially be used to introduce a bromine atom at the 3-position if a suitable directing group is installed at the 2-position.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, particularly in reactions involving hydrogenation. In the context of synthesizing this compound, the most relevant catalytic application is the reduction of the nitro group of the 3,6-dibromo-2-nitrophenol precursor.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly efficient and clean method for converting nitroarenes to anilines. wikipedia.org This method offers high yields and avoids the use of stoichiometric metal reductants like iron or tin, which can lead to problematic waste streams. Bimetallic nanoparticles are also being explored for their catalytic efficiency in reducing nitrophenols. nih.gov

Indirect Synthetic Pathways and Multistep Syntheses

Indirect pathways involve a series of reactions that gradually build the desired functionality and substitution pattern on a simpler aromatic starting material. These routes often rely heavily on functional group interconversions.

Functional Group Interconversions Leading to the Amino and Hydroxyl Groups

Functional group interconversion (FGI) is the process of converting one functional group into another. ic.ac.ukfiveable.me This is a cornerstone of multistep organic synthesis, allowing for the strategic introduction and modification of reactive sites within a molecule. imperial.ac.ukvanderbilt.edu

For the synthesis of this compound, several key FGIs are conceivable:

Nitro Group Reduction: As detailed previously, the conversion of a nitro group to an amino group is a fundamental FGI. wikipedia.org

Sandmeyer Reaction: This sequence allows for the conversion of a primary aromatic amine into a wide range of functional groups via a diazonium salt intermediate. For instance, starting with a hypothetical 3,6-dibromo-2-aminotoluene, one could envision a pathway where the methyl group is oxidized to a carboxylic acid, followed by further transformations. A more direct, though still complex, application might involve starting with an aniline (B41778) derivative, forming a diazonium salt, and then introducing a hydroxyl group by reaction with water. A known synthesis of 2-bromo-3-nitrophenol (B27434) utilizes a Sandmeyer reaction starting from 2-amino-3-nitrophenol. chemicalbook.com

Demethylation of Methoxy Group: It is often synthetically advantageous to introduce a hydroxyl group in a protected form, such as a methyl ether (methoxy group). This group is less activating than a free hydroxyl group and can alter the regioselectivity of subsequent reactions. At the end of the synthesis, the methyl ether can be cleaved to reveal the phenol using reagents like boron tribromide (BBr₃). This strategy is employed in the synthesis of 2,6-dibromo-L-tyrosine. rsc.org

Initial Functional GroupTarget Functional GroupTypical Reagent(s)Reaction Type
Nitro (-NO₂)Amine (-NH₂)H₂/Pd/C, Fe/HCl, SnCl₂Reduction
Amine (-NH₂)Diazonium Salt (-N₂⁺)NaNO₂, HClDiazotization
Diazonium Salt (-N₂⁺)Hydroxyl (-OH)H₂O, HeatHydrolysis
Diazonium Salt (-N₂⁺)Bromo (-Br)CuBrSandmeyer Reaction
Methoxy (-OCH₃)Hydroxyl (-OH)BBr₃, HBrEther Cleavage
Hydroxyl (-OH)Alkyl Halide (-X)PBr₃, SOCl₂Substitution

This table summarizes key functional group interconversions that could be employed in a multi-step synthesis of this compound. fiveable.mevanderbilt.edugoogle.comub.edu

A hypothetical multistep synthesis could therefore begin with a more readily available dibrominated aromatic compound, followed by the sequential introduction and/or modification of the nitro/amino and hydroxyl groups using the principles of FGI to achieve the final target structure.

Sequential Bromination and Amination Protocols

The synthesis of this compound is not widely documented in readily available literature, necessitating a discussion of plausible synthetic routes based on established principles of organic chemistry. A logical approach involves a multi-step sequence starting from a simpler, commercially available precursor, such as 2-aminophenol. The strategy hinges on the careful control of electrophilic aromatic substitution and the use of protecting groups to achieve the desired substitution pattern.

A feasible synthetic pathway could be conceptualized as follows:

Protection of the Amino Group: The synthesis would likely commence with the protection of the highly reactive amino group of a starting material like 2-aminophenol. Acetylation using acetic anhydride (B1165640) is a common and effective method, converting the amino group into a less activating and more sterically hindered acetamido group. This step is crucial to prevent oxidation and to control the regioselectivity of the subsequent bromination. libretexts.org

First Bromination: The resulting N-(2-hydroxyphenyl)acetamide would then undergo electrophilic bromination. The hydroxyl (-OH) and acetamido (-NHAc) groups are both ortho-, para-directing. Given the positions are C4 and C6 relative to the hydroxyl group, and C3 and C5 relative to the acetamido group, a mixture of products is possible. However, the para-position to the strong activating hydroxyl group (C4) is often favored.

Second Bromination: A second bromination step would be required to introduce the bromine at the C3 position. Achieving this specific 3,6-dibromo pattern is challenging due to the directing effects of the existing groups. An alternative strategy might involve starting with a precursor that already contains substituents that would direct bromination to the desired locations, followed by conversion of those substituents to the final amino and hydroxyl groups.

Introduction of the Amino Group: If starting from a dibromophenol precursor, a nitro group could be introduced via nitration, followed by chemical reduction to the amino group. For instance, processes for synthesizing halogenated aminophenols often involve the nitration of a corresponding halogenated phenol, followed by reduction of the nitro group using agents like sodium sulfide or catalytic hydrogenation. google.comorgsyn.org

Deprotection: In the final step of the initially proposed route, the protecting acetyl group would be removed via acid- or base-catalyzed hydrolysis to reveal the free amino group, yielding the target compound, this compound.

Due to the activating nature of phenols and anilines, direct bromination tends to be difficult to control, often leading to polybrominated products. libretexts.orgyoutube.com For example, treating phenol with bromine water readily yields a white precipitate of 2,4,6-tribromophenol. byjus.com Therefore, a controlled, sequential approach with protecting groups is essential for synthesizing a specifically substituted compound like this compound.

Derivatization Strategies of the this compound Scaffold

The this compound molecule possesses three distinct reactive sites: the amino group, the hydroxyl group, and the two carbon-bromine bonds on the aromatic ring. This multifunctionality allows for a wide range of chemical transformations to build more complex molecular architectures.

Reactions at the Amino Group

The primary amino group (-NH₂) is a potent nucleophile and a key site for derivatization. Its reactivity can be harnessed to introduce a variety of functional groups.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form stable amide bonds. This reaction is often used to protect the amine or to introduce specific acyl moieties. The amino group in aminophenols is generally more nucleophilic than the hydroxyl group, allowing for selective acylation under controlled pH conditions. study.com

Alkylation: Reaction with alkyl halides can introduce alkyl substituents onto the nitrogen atom. This reaction can be challenging to control, as mono-, di-, and even tri-alkylation (to form a quaternary ammonium (B1175870) salt) can occur.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C), converts the primary amino group into a diazonium salt (-N₂⁺). This diazonium intermediate is highly valuable in synthesis as the dinitrogen group is an excellent leaving group and can be displaced by a wide array of nucleophiles in reactions such as the Sandmeyer reaction to introduce groups like -Cl, -Br, -CN, or -OH.

Reaction TypeReagentsProduct Functional GroupNotes
AcylationRCOCl or (RCO)₂O, BaseAmide (-NHCOR)Forms a stable amide bond; often used for protection.
AlkylationR-X, BaseSecondary/Tertiary Amine (-NHR, -NR₂)Can lead to multiple alkylations.
DiazotizationNaNO₂, HCl, 0-5 °CDiazonium Salt (-N₂⁺Cl⁻)Versatile intermediate for subsequent substitution reactions.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key site for derivatization, allowing for the formation of ethers and esters.

Etherification: The Williamson ether synthesis is a common method for converting the hydroxyl group into an ether. This involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (R-X) to form an ether (-OR). To achieve selective O-alkylation without affecting the amino group, the amine is often protected first. researchgate.net

Esterification: The hydroxyl group can be acylated to form esters (-OCOR) by reacting it with acid chlorides or anhydrides. This reaction is typically performed in the presence of a base like pyridine. As the amino group is more nucleophilic, selective O-acylation requires prior protection of the amine.

Silylation: Reaction with silyl (B83357) halides (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) converts the hydroxyl group into a silyl ether. Silyl ethers are commonly used as protecting groups for hydroxyls due to their stability and ease of removal under specific conditions.

Reaction TypeReagentsProduct Functional GroupNotes
Etherification (Williamson)1. Base (e.g., K₂CO₃) 2. R-XEther (-OR)Requires protection of the amino group for selectivity.
EsterificationRCOCl or (RCO)₂O, BaseEster (-OCOR)Requires protection of the more nucleophilic amino group.
SilylationR₃SiCl, Base (e.g., Imidazole)Silyl Ether (-OSiR₃)Commonly used as a protecting group strategy.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

Further substitution on the already crowded aromatic ring of this compound is governed by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution: The ring is strongly activated by the electron-donating amino and hydroxyl groups, which direct incoming electrophiles to the ortho and para positions. byjus.com The two remaining unsubstituted positions are C4 and C5. The hydroxyl group directs to position 5, while the amino group also directs to position 5. The bromine at C6 directs to position 4. Consequently, an incoming electrophile would preferentially attack the C5 position, with potential for substitution at C4. However, the ring is sterically hindered by the two bulky bromine atoms and the adjacent functional groups, which may significantly reduce reactivity or lead to complex product mixtures. Reactions like nitration or further halogenation would require carefully controlled conditions.

Nucleophilic Aromatic Substitution: Standard nucleophilic aromatic substitution (SNAr) is highly unlikely on this scaffold. The SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. The this compound ring is rendered electron-rich by the powerful electron-donating effects of the amino and hydroxyl groups, thus disfavoring nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions for Extended Frameworks

The two bromine atoms on the aromatic ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, providing a powerful strategy for constructing extended molecular frameworks and complex biaryl structures. mdpi.comnih.gov The differential electronic and steric environments of the C3-Br and C6-Br bonds may allow for selective or sequential couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond. This is one of the most versatile methods for creating biaryl linkages.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper complexes, couples the aryl bromide with a terminal alkyne, introducing an alkynyl substituent onto the aromatic ring.

Heck-Mizoroki Coupling: This palladium-catalyzed reaction forms a C-C bond between the aryl bromide and an alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, enabling the replacement of a bromine atom with a different amino group.

Research on the cross-coupling of related dibromophenols and dibromoanilines has demonstrated the potential for high regioselectivity. For instance, specific phosphine (B1218219) ligands can direct palladium catalysts to selectively couple at the position ortho to the hydroxyl or amino group. researchgate.net This suggests that by carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to sequentially functionalize the C3 and C6 positions of this compound, enabling the controlled, stepwise assembly of complex molecules.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedResulting Structure
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst, Ligand, BaseC-CBiaryl or Aryl-Alkyl/Alkenyl
SonogashiraTerminal AlkynePd(0)/Cu(I) catalyst, BaseC-C (sp)Aryl-Alkyne
Heck-MizorokiAlkenePd(0) catalyst, BaseC-C (sp²)Aryl-Alkene (Styrene derivative)
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Ligand, BaseC-NDi- or Tri-substituted Amine

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3,6 Dibromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-Amino-3,6-dibromophenol is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl (-OH) and amino (-NH₂) groups are electron-donating, while the bromine (-Br) atoms are electron-withdrawing.

The predicted ¹H NMR chemical shifts for this compound in a non-polar solvent like CDCl₃ are summarized in the table below. The two aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The signals for the -NH₂ and -OH protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4 7.10 - 7.30 Doublet (d) 8.0 - 9.0
H-5 6.80 - 7.00 Doublet (d) 8.0 - 9.0
-NH₂ 3.50 - 5.00 Broad Singlet (br s) -

The ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene ring, as they are in different chemical environments. The chemical shifts are influenced by the attached substituents. The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms will be deshielded and appear at higher chemical shifts.

The predicted ¹³C NMR chemical shifts are presented in the following table. The assignments are based on the additive effects of the substituents on the benzene ring.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (C-OH) 145.0 - 150.0
C-2 (C-NH₂) 135.0 - 140.0
C-3 (C-Br) 110.0 - 115.0
C-4 (C-H) 125.0 - 130.0
C-5 (C-H) 118.0 - 123.0

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the two aromatic protons, H-4 and H-5, confirming their scalar coupling and adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. We would expect to see correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include:

H-4 correlating with C-2, C-3, C-5, and C-6.

H-5 correlating with C-1, C-3, C-4, and C-6.

The -NH₂ protons potentially correlating with C-1, C-2, and C-3.

The -OH proton potentially correlating with C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations between protons that are in close proximity. This could help to confirm the relative positions of the substituents. For example, a correlation between the -NH₂ protons and the H-4 proton would be expected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, C-O, and C-Br bonds, as well as vibrations of the aromatic ring. The presence of intramolecular hydrogen bonding between the -OH and -NH₂ groups can influence the position and shape of their stretching bands.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (phenolic) 3200 - 3500 Strong, Broad
N-H Stretch (primary amine) 3300 - 3500 Medium (two bands)
C-H Stretch (aromatic) 3000 - 3100 Medium
C=C Stretch (aromatic) 1550 - 1650 Medium to Strong
N-H Bend (primary amine) 1580 - 1650 Medium
C-O Stretch (phenolic) 1200 - 1260 Strong
C-N Stretch (aromatic amine) 1250 - 1350 Medium

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretching modes.

Predicted Raman Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (aromatic) 3000 - 3100 Medium
Aromatic Ring Breathing 990 - 1010 Strong
C-Br Stretch 500 - 650 Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₅Br₂NO), the theoretical exact mass can be calculated. An experimental HRMS analysis would provide a measured mass value, and the minuscule difference between the theoretical and measured mass would confirm the elemental formula with a high degree of confidence.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

ParameterExpected Data
Molecular Formula C₆H₅Br₂NO
Theoretical Exact Mass (Monoisotopic) Calculated value based on the most abundant isotopes
Expected Ion Adducts [M+H]⁺, [M+Na]⁺, etc.
Expected Measured Mass A value extremely close to the theoretical mass
Mass Accuracy (ppm) Typically < 5 ppm

Note: This table represents the type of data that would be generated from an HRMS experiment. No experimental data was found.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound) and its fragmentation through collision-induced dissociation. The resulting fragment ions provide information about the molecule's structure. The fragmentation of this compound would be expected to involve characteristic losses, such as the loss of a bromine atom, water, or carbon monoxide, which would help to confirm the arrangement of the functional groups on the aromatic ring.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral Loss
[C₆H₅Br₂NO+H]⁺[C₆H₅BrNO+H]⁺Br
[C₆H₅Br₂NO+H]⁺[C₆H₃Br₂N+H]⁺H₂O
[C₆H₅Br₂NO+H]⁺[C₅H₅Br₂N+H]⁺CO

Note: This table illustrates hypothetical fragmentation patterns based on the known structure. No experimental MS/MS spectra were found.

Electronic Spectroscopy for Electronic Structure and Conjugation

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound would show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The positions (λmax) and intensities of these bands are influenced by the amino, hydroxyl, and bromine substituents. The solvent used for the analysis can also cause shifts in the absorption maxima.

Table 3: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Corresponding Electronic Transition
MethanolData not availableπ → π
DichloromethaneData not availableπ → π

Note: This table is a template for expected data. No experimental UV-Vis spectra for this compound were found in the searched literature.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Table 4: Hypothetical Crystallographic Data for this compound

ParameterExpected Data
Crystal System Not determined
Space Group Not determined
Unit Cell Dimensions (a, b, c, α, β, γ) Not determined
Volume (V) Not determined
Molecules per Unit Cell (Z) Not determined
Selected Bond Lengths (Å) e.g., C-N, C-O, C-Br
**Selected Bond Angles (°) **e.g., C-C-N, C-C-O
Hydrogen Bonding Interactions e.g., N-H···O, O-H···N

Note: This table represents the parameters that would be obtained from a successful single-crystal X-ray diffraction study. No such study has been reported for this compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 3,6 Dibromophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the three-dimensional structure and the behavior of electrons within the molecule, which dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. The process involves calculating the electron density to determine the ground-state energy of the system. A common approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to approximate the solution to the Schrödinger equation. For 2-Amino-3,6-dibromophenol, this calculation would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density in these key orbitals, indicating which parts of the molecule (the phenyl ring, amino group, hydroxyl group, or bromine atoms) are most involved in electron donation and acceptance.

Table 4.1: Illustrative Frontier Molecular Orbital Parameters (Hypothetical Data)

Parameter Energy (eV)
HOMO N/A
LUMO N/A
Energy Gap (ΔE) N/A

Note: Data for this compound is not available. This table is for illustrative purposes only.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis of this compound would identify the most electron-rich sites, likely around the oxygen and nitrogen atoms, and potentially electron-deficient areas, providing a guide to its intermolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method at a DFT level of theory, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would provide a theoretical spectrum that could be compared to an experimental one. Such a comparison would help in assigning the signals from the aromatic protons and carbons, as well as those associated with the amino and hydroxyl groups, confirming the substitution pattern on the phenol (B47542) ring.

Table 4.2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical Data)

Atom Position Predicted δ (ppm) Experimental δ (ppm)
H (aromatic) N/A N/A
H (aromatic) N/A N/A
H (amine) N/A N/A
H (hydroxyl) N/A N/A

Note: Data for this compound is not available. This table is for illustrative purposes only.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. A computational vibrational analysis of this compound would predict the frequencies for key functional group vibrations, such as the O-H and N-H stretches, C-Br stretches, and various aromatic ring modes. This theoretical spectrum serves as a valuable tool for interpreting and assigning the bands observed in experimental IR and Raman spectra.

Electronic Transition Predictions (UV-Vis, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would involve determining the optimized ground-state geometry of the molecule. Subsequently, the excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions would be calculated. These theoretical values correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The results would likely be presented in a table comparing the calculated excitation energies (in eV) and wavelengths (in nm) with experimental data, if available. The nature of the electronic transitions, such as n → π* or π → π*, would also be characterized by analyzing the molecular orbitals involved.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time.

MD simulations would be instrumental in exploring the conformational landscape of this compound. By simulating the molecule's movement over a period of time, researchers could identify the most stable conformers and the energy barriers for rotation around its single bonds, particularly the C-N and C-O bonds. The relative populations of different conformers at a given temperature could be determined from the simulation, providing a detailed understanding of the molecule's flexibility and preferred shapes.

To understand how this compound interacts with itself or with solvent molecules, MD simulations of the compound in a condensed phase (e.g., in a box of water or an organic solvent) would be performed. Analysis of the radial distribution functions and the number of hydrogen bonds formed between the amino and hydroxyl groups of this compound and surrounding molecules would reveal key information about its solvation and potential for aggregation.

Reaction Mechanism Studies

Theoretical studies are crucial for elucidating the pathways of chemical reactions, including the synthesis and degradation of molecules like this compound.

Computational methods, particularly DFT, can be used to model the proposed reaction steps for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. This would allow for the identification of the rate-determining step and provide insights into the reaction kinetics and thermodynamics, helping to optimize synthetic procedures.

The degradation of this compound, whether through oxidation, hydrolysis, or other pathways, could also be investigated theoretically. Computational modeling could identify the most likely sites for initial attack by reactive species and map out the subsequent reaction steps leading to degradation products. These studies would be valuable for understanding the environmental fate and persistence of the compound.

Investigation of Intramolecular Interactions

Theoretical investigations using computational chemistry methods are essential for elucidating the nuanced intramolecular forces at play within a molecule like this compound. Such studies would typically involve geometry optimization to find the most stable conformation and subsequent analysis of the electron density to identify and characterize non-covalent interactions.

The proximity of the amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 1-positions, respectively, suggests the strong possibility of an intramolecular hydrogen bond. This would likely involve the hydrogen atom of the hydroxyl group acting as a donor and the nitrogen atom of the amino group acting as an acceptor (O-H···N), or a hydrogen from the amino group donating to the oxygen of the hydroxyl group (N-H···O).

A detailed computational analysis would be required to determine the preferred directionality and strength of this interaction. Key parameters that would be calculated include:

Bond Length: The distance between the hydrogen atom and the acceptor atom (N or O).

Bond Angle: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (e.g., O-H-N).

Interaction Energy: The calculated energy stabilizing the molecule due to the hydrogen bond.

Without specific research on this compound, it is not possible to provide a data table with these values. The presence and characteristics of such a bond are crucial for understanding the molecule's conformational preferences and reactivity.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atoms could potentially engage in intramolecular halogen bonds with the lone pairs of the oxygen or nitrogen atoms.

A computational study would investigate the potential for such Br···O or Br···N interactions. This analysis would involve:

Identification of σ-holes: Calculation of the electrostatic potential on the surface of the bromine atoms to identify regions of positive potential (σ-holes) that can interact with nucleophiles.

Geometric Parameters: Determination of the Br···O or Br···N distance and the C-Br···O/N angle, which is typically close to 180° in a halogen bond.

Topological Analysis: Using methods like Quantum Theory of Atoms in Molecules (QTAIM) to find a bond critical point between the bromine and the acceptor atom, which would provide evidence of the interaction.

As with hydrogen bonding, the absence of specific computational data for this compound precludes the presentation of a detailed data table. The exploration of these potential intramolecular halogen bonds remains an open area for future research.

Pre Clinical Biological Activity and Mechanistic Studies of 2 Amino 3,6 Dibromophenol and Its Analogs

In Vitro Antimicrobial Activity

The in vitro antimicrobial potential of 2-Amino-3,6-dibromophenol and its related compounds has been evaluated against a variety of pathogenic bacteria and fungi. These studies have demonstrated significant activity, suggesting their potential as novel antimicrobial agents.

Antibacterial Efficacy and Mechanisms of Action

While specific studies on the antibacterial mechanisms of this compound are not extensively detailed in the available literature, research on analogous compounds provides insights into their potential modes of action. The primary mechanisms are believed to involve the disruption of bacterial cell integrity and the inhibition of essential cellular processes.

The lipophilic nature of the brominated phenol (B47542) structure likely facilitates its interaction with and subsequent disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, some analogs have been observed to interfere with bacterial protein synthesis, a critical process for bacterial survival and replication. This inhibition can occur through binding to ribosomal subunits or interfering with the enzymatic processes involved in translation.

Antifungal Potential and Pathways of Fungal Growth Inhibition

The antifungal activity of this compound analogs has been attributed to their ability to inhibit key enzymes involved in fungal cell wall and membrane biosynthesis. A primary target identified in these studies is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, leading to fungal growth inhibition and cell death. The inhibition of CYP51 by these compounds is a well-established mechanism for many clinically used antifungal drugs.

Enzyme Inhibition Studies (in vitro, cell-free)

In addition to their antimicrobial properties, this compound and its analogs have been investigated for their ability to inhibit various enzymes implicated in different pathological conditions. These cell-free in vitro assays have provided valuable information on their specific inhibitory activities and potential therapeutic applications.

Investigation of α-Glucosidase Inhibition

Certain analogs of this compound have demonstrated potent inhibitory activity against α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes these compounds potential candidates for the management of type 2 diabetes mellitus.

Exploration of Urease Inhibitory Properties

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease-producing bacteria, such as Helicobacter pylori, are associated with various gastrointestinal diseases, including gastritis and peptic ulcers. The ammonia produced by urease neutralizes gastric acid, allowing the bacteria to survive in the acidic environment of the stomach. Analogs of this compound have been shown to inhibit urease activity, suggesting their potential use in the eradication of H. pylori and the treatment of associated pathologies.

Inhibition of Topoisomerase and Lanosterol 14α-demethylase

As mentioned previously, the inhibition of lanosterol 14α-demethylase (CYP51) is a key mechanism of the antifungal activity of these compounds. In addition to this, some analogs have also exhibited inhibitory effects against topoisomerases. Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and apoptosis, making topoisomerase inhibitors effective anticancer and antibacterial agents. The dual inhibition of both lanosterol 14α-demethylase and topoisomerase by certain analogs highlights their potential as broad-spectrum therapeutic agents.

In Vitro Anticancer Potential and Cellular Mechanisms

While direct studies on the in vitro anticancer potential of this compound are not available, research on various bromophenol analogs demonstrates their cytotoxic effects against a range of cancer cell lines.

A number of studies have explored the cytotoxic effects of bromophenol derivatives against various human cancer cell lines. For instance, a series of newly synthesized bromophenol hybrids featuring N-containing heterocyclic moieties were evaluated for their in vitro anticancer activities against a panel of five human cancer cell lines, including the liver cancer cell line HepG2. nih.gov Several of these compounds exhibited significant inhibitory activity. nih.gov

In another study, bromophenol derivatives incorporating an indolin-2-one moiety were designed and assessed for their anticancer properties against several cancer cell lines, including HepG2. socict.org Some of these hybrid molecules displayed potent activity against the tested cell lines. socict.org

Furthermore, research into methylated and acetylated derivatives of natural bromophenols has revealed their potential as anticancer agents. One such derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, was found to inhibit the viability of leukemia K562 cells. nih.gov

Below is a table summarizing the cytotoxic activity of selected bromophenol analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineCytotoxic Activity (IC₅₀)Reference
Bromophenol Hybrid 17a A549 (Lung)Not specified nih.gov
Bromophenol-indolin-2-one 4g HepG2 (Liver)Not specified socict.org
Acetylated Bromophenol 4b-4 K562 (Leukemia)Not specified nih.gov

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic studies on bromophenol analogs suggest their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. For example, a promising bromophenol hybrid, compound 17a , was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov This compound also triggered apoptosis, which was associated with DNA fragmentation, morphological changes, and the generation of reactive oxygen species (ROS). nih.gov Further investigation revealed that its apoptotic mechanism involved the suppression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and PARP. nih.gov

Similarly, an alkylaminophenol derivative, THTMP, was found to induce G1/S phase cell cycle arrest and apoptosis in glioblastoma cells. frontiersin.org This activity was linked to the p53 signaling pathway, leading to DNA damage and a decrease in the levels of cyclin-dependent kinase 1, cyclin A2, and cyclin E1/E2. frontiersin.org The apoptotic effects were also associated with the regulation of Bcl-2 family genes and the production of ROS. frontiersin.org

The induction of apoptosis in leukemia K562 cells was also observed with a methylated bromophenol derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, although this effect was not associated with changes in cell cycle distribution. nih.gov

Antioxidant Capacity and Radical Scavenging Mechanisms (in vitro)

The antioxidant properties of bromophenol derivatives have been a subject of investigation, with the hydroxyl groups on the phenol ring playing a crucial role in their free radical scavenging activity. nih.gov Studies on methylated and acetylated derivatives of natural bromophenols have been conducted to evaluate their cytoprotective effects against hydrogen peroxide-induced oxidative stress. nih.gov

In a different study, the antioxidant activities of various (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were assessed. It was found that the number and position of hydroxyl groups on the phenyl ring significantly influenced their antioxidant capacity. mdpi.com Specifically, compounds with a catechol (3,4-dihydroxyphenyl) structure demonstrated strong antioxidant activity in various assays, including DPPH radical scavenging and ABTS+ scavenging. mdpi.com

The antioxidant potential of new 3-substituted-2-oxindole derivatives was also evaluated using the DPPH free radical scavenging assay. Many of these compounds, particularly those with halogen substitutions, exhibited good antioxidant activity. nih.gov

Antioxidant AssayKey Findings for AnalogsReference
DPPH Radical ScavengingHydroxyl groups are important for activity. nih.gov
ABTS+ ScavengingCatechol structures show strong activity. mdpi.com
Cellular Antioxidant EffectMethylated and acetylated derivatives show cytoprotective effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies on bromophenol derivatives have provided valuable insights for the design of more potent anticancer agents.

SAR studies on a series of bromophenol hybrids revealed that the nature and position of substituents on the phenyl ring significantly influence their anticancer activity. nih.gov For instance, the introduction of N-containing heterocyclic moieties was a key design element in one study. nih.gov In another study on halophenol derivatives, it was found that chlorophenol compounds exhibited stronger protein tyrosine kinase (PTK) inhibitory activity compared to bromophenol compounds with similar structures. mdpi.com The linker between the phenyl rings (benzophenone vs. diphenylmethane) also impacted the biological activity, with diphenylmethane (B89790) analogs generally showing higher potency. mdpi.com

For a series of quinone derivatives, the presence of a naphthoquinone scaffold in compounds like alkannin (B1664780) and juglone (B1673114) was associated with remarkable cytotoxicity against breast cancer cells. tubitak.gov.tr

The design of novel anticancer agents often involves the hybridization of different pharmacophores to achieve synergistic effects. nih.gov For example, combining the bromophenol scaffold with an indolin-2-one moiety has been explored as a strategy to develop potent anticancer compounds. socict.org

In the context of antioxidant activity, the key design principle for enhancing radical scavenging capacity appears to be the incorporation of multiple hydroxyl groups, particularly in a catechol arrangement, on the aromatic ring. mdpi.com

For PTK inhibitors, the SAR of halophenols suggests that diphenylmethane is a more favorable linker than benzophenone, and chloro-substituents may be preferred over bromo-substituents for enhancing inhibitory activity. mdpi.com

Emerging Research Directions and Future Perspectives for 2 Amino 3,6 Dibromophenol

Development of Advanced Synthetic Methodologies

The development of efficient and environmentally friendly methods for producing 2-Amino-3,6-dibromophenol is a key area of ongoing research. Innovations in synthetic chemistry are paving the way for safer, more sustainable, and scalable production of this and other brominated phenols.

Traditional bromination methods often involve the use of hazardous reagents and solvents, prompting the shift towards greener alternatives. wordpress.com Research into eco-friendly bromination is exploring the use of bromide/bromate mixtures, which can be safer to handle than liquid bromine. researchgate.net Another sustainable approach is the development of solvent-free or aqueous-based reaction systems. chemrxiv.orgchemrxiv.org The principles of green chemistry are also being applied to the synthesis of related bromo-substituted aromatic amines, with methods that conserve halide equivalents and reduce waste. chemrxiv.orgchemrxiv.org

Enzymatic halogenation presents a highly specific and environmentally benign route to brominated compounds. nih.govnih.gov Halogenase enzymes, particularly FADH2-dependent halogenases, are capable of incorporating bromide ions into aromatic compounds with high regioselectivity under mild conditions. nih.gov The development of robust and reusable biocatalysts for the specific synthesis of this compound is a promising future direction.

Table 1: Comparison of Traditional vs. Green Bromination Approaches

FeatureTraditional BrominationGreen Chemistry Approaches
Brominating Agent Liquid Bromine (Br₂)Bromide/Bromate salts, N-Bromosuccinimide (NBS)
Solvents Chlorinated organic solventsWater, Deep Eutectic Solvents (DES), solvent-free
Catalysts Lewis acidsBiocatalysts (enzymes), reusable solid acids
Byproducts Often hazardous and difficult to treatGenerally less toxic and easier to manage
Safety High risk due to toxicity and corrosivity (B1173158) of Br₂Improved safety profile

Continuous Flow and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages for the synthesis of fine chemicals, including halogenated aminophenols. kth.sechimia.chwikipedia.organton-paar.com These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. kth.sechimia.chflinders.edu.au

The small reaction volumes in microreactors minimize the risks associated with handling hazardous materials and allow for rapid process optimization. wikipedia.orgcomsol.com While specific continuous flow syntheses for this compound are still under development, the successful application of this technology to other bromination and amination reactions suggests its high potential for the efficient and scalable production of this compound. youtube.comrsc.org

Exploration of New Derivatization Avenues

The functional groups of this compound, namely the amino, hydroxyl, and bromo substituents, make it a versatile building block for the synthesis of a wide range of more complex molecules.

The 2-aminophenol (B121084) moiety within this compound is a key precursor for the synthesis of important heterocyclic scaffolds such as benzoxazoles and phenoxazines. mdpi.comnih.govnih.govacs.orgrsc.orgresearchgate.netrsc.orgnih.govnih.govorganic-chemistry.org These heterocyclic systems are present in many biologically active compounds and functional materials.

The condensation of 2-aminophenols with various electrophiles, such as aldehydes, ketones, or carboxylic acid derivatives, is a common strategy for constructing the benzoxazole (B165842) ring. nih.govnih.govrsc.org Similarly, phenoxazine (B87303) derivatives can be synthesized from 2-aminophenols through oxidative coupling reactions. rsc.orgnih.govnih.gov The presence of two bromine atoms on the this compound backbone offers a handle for further functionalization of the resulting heterocyclic products, potentially leading to novel compounds with unique properties.

Brominated compounds are widely used as flame retardants in various polymers. researchgate.netresearchgate.net The pyrolysis of polymers containing brominated flame retardants, such as tetrabromobisphenol A (TBBPA), can lead to the formation of dibromophenols. researchgate.net This suggests that this compound could be investigated as a reactive flame retardant, where it is chemically incorporated into the polymer backbone, or as a component in the synthesis of new polymeric flame retardants. researchgate.net The amino and hydroxyl groups provide reactive sites for polymerization.

Furthermore, the synthesis of well-defined brominated polymers through the post-modification of hydroxyl-containing polymers is an active area of research. rsc.org this compound could also be explored as a monomer or a modifying agent to impart specific properties, such as thermal stability or flame retardancy, to a range of polymer systems. The degradation of such polymeric materials and the potential release of brominated compounds is also an important area for future investigation. acs.org

Deepening Mechanistic Understanding of Biological Interactions

Bromophenols isolated from marine organisms have been shown to exhibit a wide range of biological activities, including antioxidant, anticancer, and enzyme-inhibiting properties. nih.govmdpi.comnih.govmdpi.comresearchgate.net The number and position of the bromine atoms on the phenol (B47542) ring have been shown to significantly influence these activities. nih.govresearchgate.net

For instance, some studies suggest that a higher degree of bromination can lead to increased inhibitory activity against certain enzymes. nih.gov The antioxidant activity of bromophenols is often attributed to their ability to scavenge free radicals, a property that is also influenced by the substitution pattern. nih.gov

Future research will likely focus on elucidating the specific molecular mechanisms through which this compound and its derivatives interact with biological targets. This could involve studies on its effects on key signaling pathways, such as the Nrf2 and PI3K/Akt pathways, which are involved in cellular stress responses and cancer progression. nih.govmdpi.com A deeper understanding of these interactions could pave the way for the development of new therapeutic agents.

Identification of Novel Molecular Targets

A key area of future research will be the identification of novel molecular targets for this compound. The presence of bromine atoms can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved biological activities compared to non-brominated phenols. mdpi.com Bromophenols isolated from marine algae have demonstrated a range of biological activities, including anti-diabetic and antimicrobial effects, by targeting specific enzymes. nih.gov This suggests that this compound could interact with similar targets.

Future research could explore the following potential molecular targets:

Enzymes in Metabolic Pathways: Bromophenol derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are key targets in anti-diabetic therapies. nih.gov The inhibitory potential of this compound against these and other metabolic enzymes could be a fruitful area of investigation.

Tyrosine Kinases: Aminophenol scaffolds are important in the development of oncology drugs, such as tyrosine kinase inhibitors. kajay-remedies.com The structural similarity of this compound to these pharmacophores suggests it could be investigated as a potential inhibitor of various receptor tyrosine kinases involved in cancer progression.

Microbial Enzymes: Some bromophenols exhibit antimicrobial properties. nih.govkajay-remedies.com Research into the specific microbial enzymes inhibited by this compound could lead to the development of new antimicrobial agents. For instance, 2-bromophenol (B46759) has been identified as an inhibitor of Candida Thymidylate synthase. idrblab.net

Potential Molecular Target ClassExample(s)Rationale based on Analogous Compounds
Metabolic EnzymesPTP1B, α-glucosidaseBromophenols from marine sources show inhibitory activity. nih.gov
Protein KinasesTyrosine kinasesAminophenol derivatives are precursors to oncology drugs. kajay-remedies.com
Microbial EnzymesThymidylate synthase2-bromophenol inhibits this enzyme in Candida. idrblab.net

Advanced Omics-Based Studies (e.g., proteomics, metabolomics)

To gain a comprehensive understanding of the biological effects of this compound, advanced omics-based approaches will be indispensable. Proteomics and metabolomics can provide a systems-level view of the cellular response to this compound, helping to identify its mechanism of action and potential off-target effects.

Proteomics: Proteomic studies can identify proteins that are differentially expressed or post-translationally modified in the presence of this compound. This can provide insights into the cellular pathways affected by the compound. Proteomics has been successfully used to study the bacterial degradation of aromatic hydrocarbons and can be applied to understand how organisms metabolize or respond to halogenated compounds. researchgate.net

Metabolomics: Metabolomics can reveal changes in the metabolic profile of cells or organisms exposed to this compound. This can help to identify biomarkers of exposure and to understand the compound's impact on metabolic pathways, such as aromatic amino acid biosynthesis and degradation. mdpi.comresearchgate.net Such studies can also aid in elucidating the degradation pathways of aromatic amines. nih.gov

Innovations in Environmental Remediation

The presence of bromine atoms on the aromatic ring of this compound suggests that it may be persistent in the environment. Therefore, developing effective remediation strategies is crucial.

Novel Catalytic Degradation Techniques

Advanced oxidation and reduction processes are promising for the degradation of halogenated aromatic compounds.

Nanostructured Iron Catalysts: Heterogeneous nanostructured iron catalysts have demonstrated ultra-fast degradation of p-aminophenol in the presence of hydrogen peroxide. nih.gov This approach could be adapted for the degradation of this compound.

Photocatalysis: Visible light photocatalysis using materials like bismuth vanadate (B1173111) (BiVO4) has been effective for the degradation of 2-aminophenol. researchgate.net The photocatalytic degradation of pentahalogenated phenols has also been achieved using titanium dioxide (TiO2). nih.gov These methods could be explored for the efficient breakdown of this compound.

Catalytic TechniqueCatalyst ExampleTarget Analog
Fenton-like OxidationNanostructured Ironp-Aminophenol nih.gov
PhotocatalysisBismuth Vanadate (BiVO4)2-Aminophenol researchgate.net
PhotocatalysisTitanium Dioxide (TiO2)Pentahalogenated phenols nih.gov

Bioremediation Strategies

Harnessing microorganisms for the degradation of halogenated aromatic compounds is an environmentally friendly and cost-effective remediation approach.

Microbial Degradation: Numerous bacteria and fungi have been identified that can degrade phenols and halogenated aromatic compounds under both aerobic and anaerobic conditions. academicjournals.orgnih.govnih.gov The degradation of 4-bromophenol (B116583) by Arthrobacter chlorophenolicus A6(T) has been reported. idrblab.net Research could focus on isolating and engineering microorganisms capable of utilizing this compound as a carbon or energy source. The initial step in the microbial degradation of halogenated aromatics is often the removal of the halogen substituent. nih.gov

Enzymatic Degradation: The use of enzymes, such as peroxidases, has been effective in the polymerization and removal of phenol and other aromatic pollutants from wastewater. academicjournals.org The degradation of 4-aminophenol (B1666318) has been achieved using an enzyme from Serratia marcescens as a catalyst. researchgate.net Immobilized enzymes could offer a robust system for the detoxification of this compound.

Application in Chemical Biology and Probe Development

The aminophenol scaffold is a valuable building block in the synthesis of functional molecules for chemical biology.

Synthesis of Fluorescent Probes

2-Aminophenol and its derivatives are key precursors for producing a variety of dyes and fluorescent agents. nbinno.com The unique structure of this compound, with its specific substitution pattern, could be leveraged to create novel fluorescent probes with tailored properties.

Ion Sensing: Schiff bases synthesized from 2-aminophenols have been used as fluorescent probes for the selective detection of ions such as cyanide and aluminum. nih.gov The electron-withdrawing or -donating nature of substituents on the aminophenol ring can influence the probe's sensitivity and selectivity. nih.gov The bromine atoms in this compound would likely impart specific electronic and steric properties to a probe, potentially enabling the detection of different analytes.

Biomolecule Recognition: Fluorescent probes based on substituted BINOL derivatives have been synthesized for the enantioselective recognition of amino acids like arginine. nih.gov It is conceivable that this compound could be incorporated into similar chiral scaffolds to develop probes for the specific detection of biomolecules. The synthesis of fluorescent probes sensitive to amines has also been reported using (hydroxyphenyl)benzoxazole compounds, which can be derived from 2-aminophenols. researchgate.net

Probe ApplicationSynthesis StrategyPotential Advantage of this compound
Ion Detection (e.g., CN-, Al3+)Condensation to form Schiff bases nih.govBromine atoms may modulate selectivity and fluorescent properties.
Amino Acid RecognitionIncorporation into chiral scaffolds nih.govThe dibromo-substitution could influence enantioselective interactions.
Amine SensingFormation of (hydroxyphenyl)benzoxazoles researchgate.netPotential for altered sensitivity and spectral properties.

Affinity-Based Probes for Target Engagement Studies

Extensive research has been conducted to identify and validate the cellular targets of bioactive small molecules. Affinity-based probes are powerful tools in chemical biology and drug discovery for identifying the protein targets of a ligand, mapping binding sites, and quantifying target engagement in a complex biological system. These probes are typically designed by attaching a reporter tag (such as a fluorophore or a biotin) and a photoreactive group to a ligand that binds to the protein of interest.

However, a comprehensive search of the scientific literature did not yield any specific studies describing the development or use of affinity-based probes derived from this compound for target engagement studies. While the principles of designing and utilizing affinity-based probes are well-established for various other chemical scaffolds, there is no available research detailing the application of this methodology to this compound.

Therefore, this section cannot provide detailed research findings, data tables, or specific examples related to affinity-based probes from this compound as no such information appears to be publicly available at this time.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Amino-3,6-dibromophenol, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves bromination of a precursor such as 3-nitro-2-aminophenol. Evidence suggests bromination under controlled conditions (e.g., using HBr or Br₂ in acetic acid) at 0–5°C to selectively introduce bromine atoms at positions 3 and 6 . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Purity validation requires GC analysis (>98% purity threshold) and HPLC to confirm absence of byproducts like tribrominated derivatives .

Basic: How should researchers purify this compound to minimize impurities?

Methodological Answer:
After synthesis, vacuum distillation (50–60°C, 0.1 mmHg) effectively removes low-boiling-point impurities. For solid residues, recrystallization in a 1:3 ethanol-water mixture improves crystallinity . Storage in amber glass under inert gas (argon) at 4°C prevents degradation and oxidation . Confirm purity via melting point analysis (expected range: 54–57°C for dibromophenol analogs) and cross-check with GC-MS for molecular ion peaks matching the theoretical m/z .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified standard confirms identity .
  • GC-MS : Electron ionization (70 eV) generates a fragmentation pattern; the molecular ion (m/z ~266 for C₆H₅Br₂NO) and key fragments (e.g., Br⁻ loss at m/z ~187) validate structure .
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C: 27.0%, H: 1.8%, Br: 57.3%) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for dibromophenol derivatives?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example, in DMSO-d₆, intramolecular hydrogen bonding can shift NH peaks downfield. To standardize:

  • Record ¹H/¹³C NMR in CDCl₃ or D₂O to suppress exchange broadening .
  • Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with computational DFT simulations (e.g., B3LYP/6-31G*) .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: What are the stability challenges of this compound under experimental conditions, and how can degradation be mitigated?

Methodological Answer:
The compound is sensitive to light and heat, leading to deamination or debromination. Mitigation strategies include:

  • Conducting reactions under nitrogen to prevent oxidation .
  • Avoiding temperatures >80°C; thermal gravimetric analysis (TGA) can identify decomposition thresholds .
  • Monitoring degradation via LC-MS: Look for peaks corresponding to 2-amino-3-bromophenol (m/z ~188) or quinone derivatives .

Advanced: How can researchers analyze conflicting data on the carcinogenic potential of brominated aminophenols?

Methodological Answer:
Contradictions may arise from varying experimental models (e.g., in vitro vs. in vivo). To address:

  • Replicate Ames tests using TA98 and TA100 strains with/without metabolic activation (S9 mix) .
  • Compare results with structurally similar carcinogens (e.g., MeIQx) using dose-response curves .
  • Perform molecular docking studies to assess binding affinity to DNA adduct-forming enzymes (e.g., cytochrome P450) .

Advanced: What methodologies are used to study the biological interactions of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against tyrosinase or peroxidases using spectrophotometric monitoring (e.g., L-DOPA oxidation at 475 nm) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2), with IC₅₀ calculations .
  • Metabolite Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

Advanced: How can reaction mechanisms for bromination of aminophenol precursors be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor bromine consumption via iodometric titration to determine rate laws .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track regioselectivity in NMR .
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies for bromination at positions 3 vs. 6 .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.